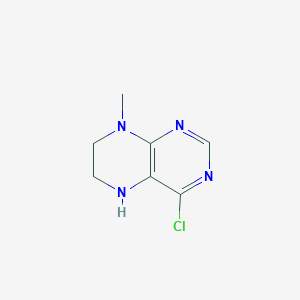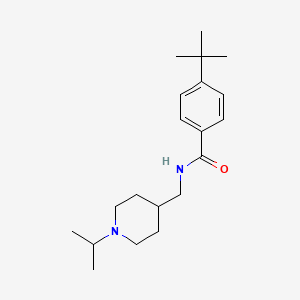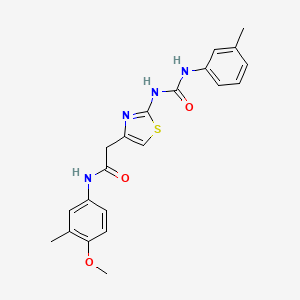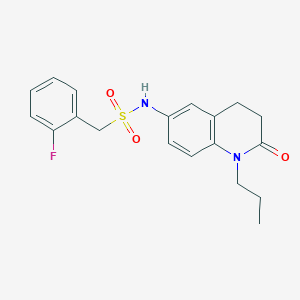
1-(2-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Synthesis
Acceleration of Reaction Rates
Research on methanesulfonyl derivatives, such as methanesulfonyl fluoride, has shown their role in accelerating reaction rates, particularly in the context of enzyme inhibition and chemical synthesis (Kitz & Wilson, 1963)[https://consensus.app/papers/acceleration-rate-reaction-methanesulfonyl-kitz/f5ebdcdc6e6a57c48ee51d87a7b5d43e/?utm_source=chatgpt]. This aspect can be relevant for synthesizing compounds with similar functional groups or studying enzyme kinetics.
Antitubercular Activity
Compounds structurally related to the one , specifically those involving fluoroquinoline derivatives, have been explored for their antitubercular properties. For instance, derivatives of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline have been studied for their structure and antitubercular properties, suggesting potential pharmacological applications (Ukrainets, Sidorenko, Gorokhova, Shishkin, & Turov, 2006)[https://consensus.app/papers/4hydroxy2quinolones-nramides-ukrainets/fed81164eb655a8b842708f395f3f451/?utm_source=chatgpt].
Pharmacology
Renal Vasodilation Activity
A study on 4-(3,4-Dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives, including compounds with methanesulfonamido groups, found potent renal vasodilator activities. This highlights the potential of such compounds in developing treatments for renal conditions (Anan et al., 1996)[https://consensus.app/papers/434dihydroxyphenyl1234tetrahydroisoquinoline-anan/68a6ca3145455dce9b051ec0067b8a71/?utm_source=chatgpt].
Material Science
Photophysical Properties
Research on molecules with "isolated" phenyl rings, such as bis(2,4,5-trimethylphenyl)methane, has explored their photophysical properties, showing significant emissions in the visible light spectrum. This suggests applications in materials science, particularly in developing new fluorescent materials (Zhang et al., 2017)[https://consensus.app/papers/molecules-isolated-phenyl-rings-emit-visible-light-zhang/2e06f88e68da57dabf333e86bd5a85a4/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-11-22-18-9-8-16(12-14(18)7-10-19(22)23)21-26(24,25)13-15-5-3-4-6-17(15)20/h3-6,8-9,12,21H,2,7,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOVSQFLOHOPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)
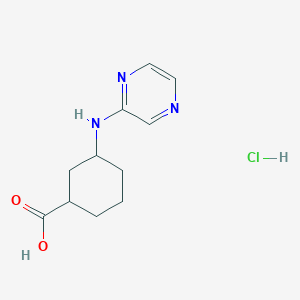
![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)

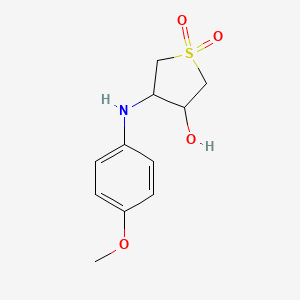

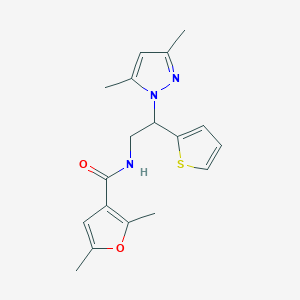

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)
![2-(2,5-Dimethylbenzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2845933.png)
